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Dethiobiotin(1-)

Cat. No.: B1264498
M. Wt: 213.25 g/mol
InChI Key: AUTOLBMXDDTRRT-UHFFFAOYSA-M
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Description

Dethiobiotin (B101835) as a Key Precursor in Biotin (B1667282) Biosynthesis Pathways

The journey to biotin begins with pimeloyl-CoA, though its direct source in some organisms like Mycobacterium tuberculosis is still under investigation. nih.gov The subsequent steps are as follows:

KAPA Synthesis: 7-keto-8-aminopelargonic acid (KAPA) is synthesized. In M. tuberculosis, this step is carried out by KAPA synthase (encoded by the bioF gene). nih.gov

DAPA Synthesis: The pyridoxal-5'-phosphate-dependent enzyme 7,8-diaminopelargonic acid (DAPA) synthase (BioA) then transaminates KAPA to form DAPA. nih.govki.se This enzyme uniquely utilizes S-adenosyl-L-methionine (SAM) as the amino group donor. ki.seresearchgate.net

Dethiobiotin Synthesis: Dethiobiotin synthetase (DTBS or BioD) catalyzes the ATP- and magnesium-dependent carboxylation of DAPA to form the ureido ring of dethiobiotin. nih.govki.seebi.ac.uk This reaction represents a unique mechanism of enzymatic carboxylation. ebi.ac.uk

Biotin Synthesis: Finally, biotin synthase (BioB), a radical SAM enzyme, facilitates the insertion of a sulfur atom into dethiobiotin to form the characteristic thiolane ring of biotin. nih.govwikipedia.orgacs.org This complex reaction involves the generation of a 5'-deoxyadenosyl radical from SAM. wikipedia.orgrsc.org

The enzymes involved in this pathway are highly regulated and essential for the survival of many microorganisms. For instance, in M. tuberculosis, the disruption of the biotin biosynthesis pathway leads to cell death, highlighting its importance. nih.govrcsb.org

Table 1: Key Enzymes and Intermediates in the Biotin Biosynthesis Pathway This table outlines the primary steps, enzymes, and the transformations they catalyze in the synthesis of biotin, with a focus on the formation of dethiobiotin.

StepPrecursorEnzymeProductOrganism Example
1Pimeloyl-CoAKAPA synthase (BioF)7-keto-8-aminopelargonic acid (KAPA)Mycobacterium tuberculosis
2KAPADAPA synthase (BioA)7,8-diaminopelargonic acid (DAPA)Escherichia coli, M. tuberculosis
3DAPADethiobiotin synthetase (DTBS/BioD)Dethiobiotin Escherichia coli, M. tuberculosis
4Dethiobiotin Biotin synthase (BioB)BiotinEscherichia coli, various bacteria

Overview of its Ubiquity as a Metabolite in Biological Systems

Dethiobiotin is not merely a transient intermediate but a significant metabolite found in various biological systems. It has been identified as a metabolite in Escherichia coli and has been reported in organisms like the orchid Scaphyglottis livida. nih.gov Its presence extends to marine environments, where it has been detected in seawater at concentrations comparable to biotin. researchgate.netnih.gov

This ubiquity is ecologically significant. Many marine microorganisms are biotin auxotrophs, meaning they cannot produce their own biotin and must acquire it from their surroundings. researchgate.netnih.gov Research has shown that some of these bacteria can overcome their biotin dependency if they possess the bioB gene and if dethiobiotin is available in the environment. researchgate.netnih.govoup.com This suggests that dethiobiotin serves as an important alternative source for biotin synthesis, providing an "escape route" for biotin auxotrophy. researchgate.net

For instance, studies on the marine bacterium Vibrio campbellii have revealed high intracellular and extracellular concentrations of dethiobiotin relative to biotin. researchgate.netnih.gov Similarly, some bacteria like Azorhizobium caulinodans possess a bioY-bioB operon, where bioY encodes a transporter that can import dethiobiotin, which is then converted to biotin by the co-located bioB gene product. nih.gov Even some Lactobacillus species, which are typically biotin auxotrophs, can synthesize biotin and grow in its absence if high levels of dethiobiotin are provided. asm.orgnih.gov However, in some cases, such as with Lactobacillus casei, dethiobiotin can also act as a competitive inhibitor of biotin-dependent processes. asm.org

The widespread presence of dethiobiotin and the ability of diverse microorganisms to utilize it underscore its fundamental role in microbial metabolism and ecology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17N2O3- B1264498 Dethiobiotin(1-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17N2O3-

Molecular Weight

213.25 g/mol

IUPAC Name

6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate

InChI

InChI=1S/C10H18N2O3/c1-7-8(12-10(15)11-7)5-3-2-4-6-9(13)14/h7-8H,2-6H2,1H3,(H,13,14)(H2,11,12,15)/p-1

InChI Key

AUTOLBMXDDTRRT-UHFFFAOYSA-M

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)[O-]

Origin of Product

United States

Biotin Biosynthesis Pathway: the Central Role of Dethiobiotin

General Overview of Biotinogenic Pathways in Microorganisms and Plants

The biosynthesis of biotin (B1667282) is a highly conserved process, particularly in its final four steps. researchgate.netd-nb.info This common pathway begins with a pimeloyl precursor, typically pimeloyl-CoA, and proceeds through the sequential action of four key enzymes to produce biotin. core.ac.ukbioscipublisher.com

The established pathway involves these reactions:

7-keto-8-aminopelargonic acid (KAPA) synthase (BioF) catalyzes the formation of KAPA from pimeloyl-CoA and L-alanine. researchgate.netbioscipublisher.com

7,8-diaminopelargonic acid (DAPA) aminotransferase (BioA) converts KAPA to DAPA. researchgate.netbioscipublisher.com

Dethiobiotin (B101835) synthetase (BioD) creates the ureido ring of dethiobiotin from DAPA, using CO2 and ATP. nih.govebi.ac.uk

Biotin synthase (BioB) inserts a sulfur atom into dethiobiotin to form the final product, biotin. nih.govwikipedia.org

While this core pathway is conserved, its organization and localization differ between microorganisms and plants. In Escherichia coli, the genes encoding these four enzymes (bioF, bioA, bioD, and bioB) are typically clustered in a single operon. bioscipublisher.comoup.com In plants like Arabidopsis thaliana, the synthesis is compartmentalized. The initial step occurs in the cytosol, the conversion of DAPA to dethiobiotin is not fully resolved, and the final conversion of dethiobiotin to biotin takes place in the mitochondria. oup.com Furthermore, in Arabidopsis, the enzymes for the second and third steps (DAPA aminotransferase and dethiobiotin synthetase) are encoded by a single bifunctional gene locus (BIO3-BIO1), producing a fusion protein that catalyzes two sequential reactions. oup.comresearchgate.net

Table 1: Key Enzymes in the Conserved Biotin Synthesis Pathway

Enzyme NameGene (E. coli)Gene (A. thaliana)SubstrateProduct
7-keto-8-aminopelargonic acid (KAPA) synthasebioFBIO4Pimeloyl-CoA + L-alanine7-keto-8-aminopelargonic acid (KAPA)
7,8-diaminopelargonic acid (DAPA) aminotransferasebioABIO17-keto-8-aminopelargonic acid (KAPA)7,8-diaminopelargonic acid (DAPA)
Dethiobiotin synthetasebioDBIO37,8-diaminopelargonic acid (DAPA) + CO₂ + ATPDethiobiotin (DTB)
Biotin synthasebioBBIO2Dethiobiotin (DTB)Biotin

Dethiobiotin as the Penultimate Intermediate in Biotin Synthesis

Dethiobiotin holds the critical position of being the direct precursor to biotin. core.ac.ukebi.ac.uk Its synthesis is the penultimate step in the pathway, catalyzed by dethiobiotin synthetase (DTBS), also known as BioD. nih.govebi.ac.uk This enzyme facilitates the formation of dethiobiotin's ureido ring from 7,8-diaminopelargonic acid (DAPA). ebi.ac.ukpsu.edu The reaction requires adenosine-5'-triphosphate (B57859) (ATP) and carbon dioxide (not bicarbonate) for the carbamylation of DAPA and subsequent ring closure. nih.govpsu.edu The process is believed to involve two key intermediates: an N7-DAPA carbamate (B1207046) and a subsequent carbamic–phosphoric acid anhydride (B1165640), which cyclizes to form dethiobiotin with the release of inorganic phosphate (B84403). nih.govebi.ac.uk

Enzymatic Conversion of Dethiobiotin to Biotin: Biotin Synthase (BioB)

The final and most chemically challenging step in biotin biosynthesis is the conversion of dethiobiotin to biotin. wikipedia.org This reaction is catalyzed by biotin synthase (BioB), an enzyme belonging to the radical S-adenosylmethionine (SAM) superfamily. wikipedia.orgnih.gov BioB performs the remarkable feat of inserting a sulfur atom between two non-activated carbon atoms (C6 and C9) of dethiobiotin to form the thiophane ring of biotin. nih.govnih.gov This conversion is a reductive process that utilizes a radical-based mechanism. wikipedia.orgnih.gov

The mechanism of sulfur insertion by BioB is a complex, multi-step process. It begins with the generation of a highly reactive 5'-deoxyadenosyl radical (5'-dA•) from SAM. wikipedia.orgnih.gov This radical initiates the reaction by abstracting a hydrogen atom from the C9 methyl group of dethiobiotin, creating a dethiobiotinyl C9 radical. wikipedia.orgnih.gov

The subsequent steps differ between two identified types of biotin synthases:

Type I BioB (e.g., in E. coli): The dethiobiotinyl C9 radical attacks a sulfur atom within the enzyme's own [2Fe-2S] cluster. wikipedia.orgnih.gov This forms a covalent intermediate. A second equivalent of SAM is then used to generate another 5'-dA• radical, which abstracts a hydrogen from the C6 methylene (B1212753) group of the dethiobiotin intermediate. wikipedia.org The resulting C6 radical then attacks the sulfur atom now attached to C9, closing the thiophane ring and yielding biotin. wikipedia.orgnih.gov This process is sacrificial, as the [2Fe-2S] cluster is destroyed with each turnover and must be reassembled. nih.govacs.org

Type II BioB (e.g., in many anaerobic organisms): Recent research has identified a new class of BioB that does not use a sacrificial [2Fe-2S] cluster. acs.orgacs.org Instead, these enzymes contain an auxiliary [4Fe-5S] cluster which contains a labile, ligated sulfide (B99878). acs.orgnih.gov In this proposed mechanism, the C9 dethiobiotinyl radical attacks this external sulfide on the [4Fe-5S] cluster. nih.gov A second radical generation step at C6 facilitates the ring closure to form biotin, leaving behind a [4Fe-4S] cluster. nih.gov

The activity of biotin synthase is critically dependent on S-adenosylmethionine (SAM) and two distinct iron-sulfur (Fe-S) clusters. wikipedia.orgnih.gov

S-Adenosylmethionine (SAM): BioB uses SAM not as a methyl donor, but as a source of the 5'-deoxyadenosyl radical. nih.gov The enzyme binds SAM in close proximity to a [4Fe-4S] cluster. wikipedia.org The reductive cleavage of SAM into methionine and the 5'-dA• radical requires the input of an electron, which is transferred from the reduced [4Fe-4S] cluster. nih.govacs.org Two equivalents of SAM are consumed per molecule of biotin synthesized. nih.gov

Iron-Sulfur Clusters: Biotin synthase contains two essential Fe-S clusters with distinct roles. wikipedia.orgnih.gov

The [4Fe-4S] Cluster: This cluster is a conserved feature of all radical SAM enzymes. nih.govacs.org Its primary function is to bind SAM and facilitate its one-electron reduction to generate the 5'-deoxyadenosyl radical. nih.govacs.org The [4Fe-4S] cluster cycles between the [4Fe-4S]²⁺ and the catalytically active [4Fe-4S]¹⁺ states during the reaction. acs.org

The Auxiliary Cluster (Sulfur Source): The identity and role of the second cluster have been a major focus of research.

In Type I BioB , this is a [2Fe-2S]²⁺ cluster . nih.gov Extensive spectroscopic and isotopic labeling studies have confirmed that this cluster acts as the sacrificial sulfur donor for the biotin thiophane ring. wikipedia.orgnih.gov The cluster is destroyed during catalysis and its remnants dissociate, requiring the cell's Fe-S cluster assembly machinery (like the ISC or SUF systems) for regeneration to allow for subsequent turnovers. nih.govacs.org

In Type II BioB , found in many anaerobes, this auxiliary cluster is a [4Fe-5S] cluster . acs.orgnih.gov This cluster provides a ligated sulfide atom for insertion into dethiobiotin, representing a non-sacrificial mechanism of sulfur transfer compared to Type I enzymes. acs.org

Table 2: Iron-Sulfur Clusters in Biotin Synthase (BioB)

Cluster TypeFunctionEnzyme Type
[4Fe-4S] Binds and reductively cleaves SAM to generate 5'-deoxyadenosyl radical. nih.govacs.orgType I & Type II
[2Fe-2S] Acts as the sacrificial sulfur donor for biotin synthesis. wikipedia.orgnih.govType I
[4Fe-5S] Provides a ligated sulfide as the sulfur source for biotin synthesis. acs.orgnih.govType II

Dethiobiotin Synthase Biod : Catalysis and Molecular Mechanisms

Catalytic Reaction and Substrate Specificity of Dethiobiotin (B101835) Synthase

The catalytic process of dethiobiotin synthase is a complex, multi-step enzymatic reaction. core.ac.uk It involves the formation of an enzyme-substrate complex followed by the enzymatic carboxylation of the bound substrate. core.ac.uknih.gov

The formation of the ureido ring of dethiobiotin is an ATP-dependent process. researchgate.netcore.ac.uk The reaction involves the insertion of CO2 between the N7 and N8 nitrogen atoms of DAPA. uniprot.orguniprot.org This process is initiated by the formation of a carbamate (B1207046), which is then activated by ATP to form a carbamic-phosphoric acid anhydride (B1165640). nih.gov The final step is the closure of the ureido ring, which occurs through the attack of the N8 amino group of DAPA on the anhydride, releasing inorganic phosphate (B84403) and ADP. nih.gov

Dethiobiotin synthase specifically recognizes (7R,8S)-7,8-diaminopelargonic acid (DAPA) as its substrate. researchgate.netebi.ac.uk The enzyme catalyzes the incorporation of carbon dioxide, not bicarbonate, to form the ureido ring of dethiobiotin. core.ac.ukpsu.edu Kinetic and crystallographic studies have unambiguously identified the N-7 amino group of DAPA as the site of carboxylation, forming an N7-carbamate as the initial enzyme-bound intermediate. core.ac.uknih.gov While DAPA can form both N7- and N8-carbamates in solution, the enzyme preferentially binds the N7-carbamate. nih.gov

The catalytic activity of dethiobiotin synthase is dependent on the presence of ATP and divalent metal cations, with magnesium (Mg2+) being a key cofactor. researchgate.netebi.ac.ukebi.ac.uk Mg2+ is essential for both substrate binding and the subsequent formation of the carbamate intermediate. core.ac.uknih.gov The presence of Mg2+ induces small but significant conformational changes in the active site upon substrate binding, optimizing the interactions between the enzyme and the substrate. core.ac.uknih.gov Two magnesium ions have been identified in the crystal structures, playing roles in stabilizing reaction intermediates and facilitating ATP hydrolysis. pnas.orgnih.gov Manganese (Mn2+) can also substitute for Mg2+. kyoto-u.ac.jp

Elucidation of Reaction Intermediates and Mechanistic Pathways

The first step in the catalytic cycle is the formation of a carbamate intermediate. ebi.ac.ukpnas.org This occurs through the reaction of the N7 amino group of DAPA with carbon dioxide. researchgate.netcore.ac.uk Evidence from various studies, including NMR and X-ray crystallography, has confirmed that the carboxylation occurs regiospecifically at the N7 position of DAPA to form the N7-DAPA-carbamate. pnas.orgnih.gov The enzyme then specifically binds this N7-carbamate. nih.gov

Following the formation of the carbamate, the next key intermediate is a mixed carbamic-phosphoric anhydride. pnas.orgnih.gov This intermediate is formed when the carbamate is phosphorylated by ATP, a step consistent with the observed cleavage of the gamma-phosphoryl group of ATP. nih.govacs.org This phosphorylated intermediate has been successfully trapped and characterized through kinetic crystallography. pnas.orgrcsb.org The structure reveals the transfer of the γ-phosphoryl group of ATP to the carbamate oxygen. pnas.org This intermediate is moderately stable and can be isolated under acidic conditions. nih.govacs.org Under basic conditions, it cyclizes to form dethiobiotin and inorganic phosphate. nih.govacs.org The stabilization of this negatively charged intermediate is aided by the presence of two magnesium ions at the active site. pnas.org

Functional Roles of Key Catalytic Residues (e.g., Lys15, Lys37, Ser41) in Catalysis

The catalytic activity of Dethiobiotin Synthase (BioD) is orchestrated by a network of specific amino acid residues within its active site. Through structural studies and site-directed mutagenesis, the functional roles of several key residues, including Lysine (B10760008) 15 (Lys15), Lysine 37 (Lys37), and Serine 41 (Ser41), have been elucidated. nih.govebi.ac.ukki.se These residues are crucial for substrate binding, stabilization of reaction intermediates, and facilitating the chemical transformations required for the synthesis of dethiobiotin. nih.govcore.ac.uk

Lysine 15 (Lys15): This residue is critically important for both catalysis and the binding of ATP. nih.gov Mutational studies, specifically the substitution of Lys15 with glutamine (K15Q), have demonstrated a drastic reduction in catalytic activity, with the mutant enzyme exhibiting only 0.01% of the turnover rate of the wild-type enzyme. nih.govnih.gov This mutation also leads to a significant decrease in the affinity for both 7,8-diaminononanoic acid (DAPA) and ATP, with the Michaelis constant (KM) for DAPA increasing 40-fold and for ATP by a staggering 1800-fold. nih.govnih.gov These findings underscore the essential role of Lys15 in the binding of ATP and in maintaining the structural integrity of the active site required for efficient catalysis. nih.gov Along with Lys37 and two magnesium ions, Lys15 helps to stabilize the negatively charged intermediates formed during the reaction. ebi.ac.ukcore.ac.uk

Lysine 37 (Lys37): Lys37 is another pivotal residue, with its primary role being the stabilization of the carbamylated intermediate and the binding of the DAPA substrate. nih.govcore.ac.uk Mutations of Lys37 to leucine (B10760876) (K37L) or glutamine (K37Q) result in a significant loss of catalytic activity, with the mutant enzymes retaining less than 0.9% of the wild-type's turnover rate. nih.govnih.gov These mutations also cause a more than 100-fold increase in the KM for DAPA and a greater than 10-fold increase for ATP, indicating its importance in substrate binding, particularly for DAPA. nih.govnih.gov The positive charge of the Lys37 side chain is considered indispensable for the enzyme's function. ebi.ac.ukki.se It participates in stabilizing the negatively charged intermediate formed during the initial carboxylation of DAPA. ebi.ac.ukcore.ac.uk Furthermore, mutations at this position can lead to a shift in the position of a metal ion cofactor and other active site residues, disrupting the precise electrostatic balance required for catalysis. nih.govki.se

Serine 41 (Ser41): The role of Serine 41 appears to be less critical for the catalytic mechanism compared to Lys15 and Lys37. nih.govebi.ac.uk The main chain amide of Ser41 contributes to the stabilization of reaction intermediates. core.ac.uk However, mutations of Ser41 to alanine (B10760859) (S41A) or cysteine (S41C) result in enzymes with a turnover rate (kcat) essentially the same as the wild-type. nih.govebi.ac.uknih.gov These mutations do lead to moderate increases in the KM values for both DAPA and ATP. nih.govebi.ac.uknih.gov The hydrogen bond between the side chain of Ser41 and the N7 amino group of DAPA is therefore not considered to be of major importance for the catalytic process itself. nih.gov

The following table summarizes the effects of mutations on the key catalytic residues of E. coli Dethiobiotin Synthase.

Mutantkcat (% of Wild-Type)KM (DAPA) Fold IncreaseKM (ATP) Fold Increase
K15Q 0.01%401800
K37L/Q < 0.9%> 100> 10
S41A ~100%ModerateModerate
S41C ~100%ModerateModerate

Stereochemical Course of Phosphoryl Transfer within the Active Site

The synthesis of dethiobiotin by Dethiobiotin Synthase involves the ATP-dependent formation of a mixed carbamic-phosphoric anhydride intermediate. pnas.orgnih.gov A key step in this process is the transfer of the γ-phosphoryl group from ATP to the carbamylated DAPA substrate. pnas.org Kinetic crystallography studies have provided a snapshot of this phosphorylated intermediate, revealing the stereochemical course of the phosphoryl transfer. pnas.orgresearchgate.net

The reaction proceeds with an inversion of the configuration at the phosphorus atom of the γ-phosphate. pnas.org This observation is consistent with an "in-line" associative nucleophilic substitution (SN2) mechanism. pnas.orgresearchgate.net In this mechanism, the attacking nucleophile, which is an oxygen atom of the carbamate, approaches the phosphorus atom from the opposite side of the leaving group (ADP). pnas.orgresearchgate.net This direct, in-line attack leads to the observed inversion of stereochemistry at the phosphorus center as the new bond forms and the bond to the leaving group is broken. pnas.org

The structure of the enzyme-intermediate complex shows the transferred phosphoryl group having moved approximately 1.4 Å from its original position in the ATP complex. pnas.org This movement and the resulting inversion of configuration are characteristic features of many ATP-dependent phosphoryl transfer reactions. The stabilization of the transition state and the subsequent phosphorylated intermediate is facilitated by the presence of two magnesium ions, which coordinate to the phosphate groups and neutralize the negative charges. researchgate.net

Enzyme Kinetics and Binding Studies of Dethiobiotin Synthase

Determination of Michaelis-Menten Kinetic Constants (KM)

The kinetic parameters of Dethiobiotin Synthase provide valuable insights into the enzyme's affinity for its substrates and its catalytic efficiency. The Michaelis-Menten constant (KM) is a measure of the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and it is often used as an indicator of the enzyme's affinity for a particular substrate. For Escherichia coli Dethiobiotin Synthase, the KM values for its substrates, DAPA and ATP, have been determined. While specific values can vary slightly between studies and experimental conditions, the reported KM for pimeloyl-CoA in E. coli BioF, a related enzyme in the biotin (B1667282) synthesis pathway, is approximately 10-25 μM. nih.govasm.org For Dethiobiotin Synthase itself, while precise wild-type KM values are not consistently reported across all cited literature, the impact of mutations on these constants provides a clear indication of substrate affinity. For instance, the dramatic increases in KM for both DAPA and ATP upon mutation of Lys15 and Lys37 highlight the importance of these residues in substrate binding. nih.govnih.gov

Influence of Cofactors on Substrate Binding and Carboxylation Process

The catalytic activity of Dethiobiotin Synthase is critically dependent on the presence of cofactors, particularly divalent metal cations like magnesium (Mg2+). ebi.ac.ukcore.ac.uk Mg2+ is an essential cation for both the binding of the DAPA substrate and the subsequent carboxylation reaction. nih.govcore.ac.ukresearchgate.net

The binding of DAPA to the enzyme is strongly influenced by the presence of Mg2+. core.ac.uk In the absence of this cofactor, the interactions between DAPA and the enzyme are limited and less specific. core.ac.uk However, the presence of Mg2+ induces small but highly significant conformational changes in the active site that optimize the interactions between the enzyme and the substrate. nih.govcore.ac.uk This leads to an acceleration in the rate of formation of the enzyme-DAPA complex by an order of magnitude. core.ac.uk

Structural Biology of Enzymes Involved in Dethiobiotin Metabolism

Structural Characterization of Biotin (B1667282) Synthase (BioB) with Dethiobiotin (B101835) Substrate

Biotin synthase (BioB) catalyzes the final step in biotin biosynthesis, the conversion of dethiobiotin to biotin. wikipedia.org This reaction involves the insertion of a sulfur atom to form the thiophane ring of biotin. nih.gov BioB is a member of the radical S-adenosylmethionine (SAM) superfamily of enzymes. wikipedia.orgnih.gov

The crystal structure of E. coli biotin synthase in a complex with its substrates, dethiobiotin and S-adenosyl-L-methionine (SAM), was determined to a resolution of 3.4 Å. wikipedia.orgrcsb.orgresearchgate.net The enzyme exists as a homodimer. wikipedia.orgresearchgate.net Each monomer contains a TIM barrel fold and houses two iron-sulfur clusters: a [4Fe-4S] cluster and a [2Fe-2S] cluster. wikipedia.orgnih.gov

The substrates, dethiobiotin and SAM, are positioned between these two clusters. rcsb.orgresearchgate.net The [4Fe-4S] cluster is essential for generating a 5'-deoxyadenosyl radical from SAM, which initiates the catalytic cycle. nih.govescholarship.org The [2Fe-2S] cluster is believed to be the source of the sulfur atom that is inserted into dethiobiotin. nih.govresearchgate.net

The active site is located within the core of the TIM barrel. nih.gov Dethiobiotin makes significant van der Waals contacts with SAM, which enhances the binding of SAM to the enzyme. nih.gov The ureido ring of dethiobiotin stacks with the ribose of SAM, and the carboxylate tail of dethiobiotin stacks against the adenine (B156593) ring of SAM. nih.gov

Recent studies have identified a new class of biotin synthases, termed Type II, found predominantly in anaerobic organisms. acs.org These enzymes utilize an auxiliary [4Fe-5S] cluster instead of the [2Fe-2S] cluster as the sulfur source. acs.orgacs.org

Interactive Data Table: Structural Features of Biotin Synthase (BioB)

FeatureDescriptionSource
Enzyme Biotin Synthase (BioB) wikipedia.org
PDB ID (E. coli) 1R30 wikipedia.orgrcsb.org
Resolution 3.4 Å wikipedia.orgrcsb.org
Quaternary Structure Homodimer wikipedia.orgresearchgate.net
Cofactors [4Fe-4S] cluster, [2Fe-2S] cluster (Type I) or [4Fe-5S] cluster (Type II), S-Adenosylmethionine (SAM) wikipedia.orgnih.govacs.orgacs.org
Substrate Binding Dethiobiotin and SAM bind between the iron-sulfur clusters nih.govresearchgate.net
Fold TIM barrel wikipedia.org

Active Site Topology and Iron-Sulfur Cluster Coordination

The three-dimensional structure of biotin synthase reveals a homodimeric protein, with each monomer featuring a (α/β)8 barrel, commonly known as a TIM barrel. wikipedia.orgnumberanalytics.com Nestled within the active site are two distinct iron-sulfur clusters: a [4Fe-4S] cluster and a [2Fe-2S] cluster. wikipedia.orgnumberanalytics.com These clusters are crucial for the enzyme's catalytic activity.

The [4Fe-4S] cluster is essential for the generation of a radical species and is coordinated by a conserved Cys-xxx-Cys-xx-Cys motif. nih.gov S-adenosyl-L-methionine (SAM), a co-substrate, also directly coordinates with a unique iron atom of this cluster. wikipedia.org The substrate, dethiobiotin, binds in a pocket situated between the two iron-sulfur clusters. numberanalytics.com

The [2Fe-2S] cluster is believed to be the sulfur donor in the reaction. numberanalytics.com In Escherichia coli, this cluster is coordinated by Cys97, Cys128, Cys188, and Arg260. string-db.org Recent research has also identified a novel type of biotin synthase, termed Type II BioB, found in anaerobic organisms. Instead of a [2Fe-2S] cluster, this enzyme utilizes an auxiliary [4Fe-5S] cluster, which contains a ligated sulfide (B99878) proposed to be the sulfur source for biotin formation. weizmann.ac.il

Table 1: Iron-Sulfur Clusters in Biotin Synthase
Cluster TypeCoordinating Residues (E. coli)Primary Function
[4Fe-4S]Cys-xxx-Cys-xx-Cys motif, SAMRadical SAM generation
[2Fe-2S]Cys97, Cys128, Cys188, Arg260Sulfur donation
[4Fe-5S] (Type II BioB)Conserved Cysteine at position 43Sulfur donation via ligated sulfide

Structural Basis for the Radical Mechanism in Thiolation

The conversion of dethiobiotin to biotin involves a complex radical mechanism initiated by the [4Fe-4S] cluster and SAM. The process begins with the reductive cleavage of SAM, facilitated by an electron transfer from the reduced [4Fe-4S] cluster. wikipedia.org This cleavage generates a highly reactive 5'-deoxyadenosyl radical. wikipedia.org

This potent radical then abstracts a hydrogen atom from the C9 position of dethiobiotin, creating a substrate radical. nih.gov This radical is subsequently quenched by a sulfur atom from the [2Fe-2S] cluster, forming a new carbon-sulfur bond and the intermediate 9-mercaptodethiobiotin. mpg.de A second round of SAM-dependent radical formation leads to hydrogen abstraction from the C6 position of the intermediate, followed by an attack on the sulfur atom to form the thiophane ring of biotin. nih.gov

Application of Integrated Structural Biology Approaches

Understanding the intricate details of enzyme function, protein-ligand binding, and the formation of macromolecular complexes in dethiobiotin metabolism requires a multifaceted approach. Integrating various structural biology techniques provides a comprehensive picture that a single method cannot achieve.

Utilization of Complementary Techniques for Protein-Ligand and Protein-Protein Interaction Studies

A combination of techniques is employed to elucidate the interactions between biotin synthase and its ligands (dethiobiotin and SAM), as well as its interactions with other proteins. High-resolution crystal structures from X-ray crystallography provide a static snapshot of the enzyme's active site with bound ligands, revealing key atomic interactions. wikipedia.orgnih.gov

To investigate the network of protein-protein interactions within the biotin synthesis pathway, techniques like proximity-dependent biotinylation (BioID) and affinity purification-mass spectrometry (AP-MS) are utilized. cytoscape.orgbiologists.com These methods help identify transient or stable interactions between biotin synthase and other proteins involved in its function and regulation, such as those required for iron-sulfur cluster assembly. cytoscape.org

Biological and Physiological Significance of Dethiobiotin

Dethiobiotin (B101835) as a Precursor to Biotin (B1667282) in Microbial and Plant Physiology

Dethiobiotin is the penultimate precursor in the de novo biosynthesis of biotin in most microorganisms and plants. nih.gov The conversion of dethiobiotin to biotin is the final and a critical step in this essential metabolic pathway. interchim.frresearchgate.net This transformation is catalyzed by the enzyme biotin synthase (BioB), which facilitates the insertion of a sulfur atom into the dethiobiotin molecule to form the thiophane ring characteristic of biotin. researchgate.netnih.gov

The biotin synthase enzyme is an S-Adenosylmethionine (SAM)-dependent enzyme that utilizes a radical-based mechanism for the thiolation of dethiobiotin. researchgate.net The process is complex and, in organisms like Escherichia coli, requires other components such as fructose-1,6-bisphosphate, Fe2+, NADPH, and KCl for the biotin-forming reaction to proceed efficiently. interchim.fr Research on E. coli suggests that in addition to the bioB gene product, other unidentified enzymes may be necessary for this conversion. interchim.fr

In plants, the biotin synthesis pathway shares similarities with that of bacteria. researchgate.net Studies in Arabidopsis thaliana have identified a mutant (bio2) that is defective in the conversion of dethiobiotin to biotin, leading to arrested embryo development. This highlights the essential nature of this final biosynthetic step for the organism's viability. nih.gov The localization of biotin synthesis in plant cells is complex, with different stages occurring in various cellular compartments. For instance, in Arabidopsis, the conversion of 7,8-diaminopelargonic acid (DAPA) to dethiobiotin occurs in the mitochondria, while the initial step of the pathway takes place in the cytosol. nih.govvectorlabs.com

Identification of Dethiobiotin as a Metabolite in Diverse Organisms (e.g., Saccharomyces cerevisiae, Escherichia coli, Scaphyglottis livida)

Dethiobiotin has been identified as a naturally occurring metabolite in a wide array of organisms, underscoring its fundamental role in biology.

Saccharomyces cerevisiae : In the yeast Saccharomyces cerevisiae, dethiobiotin is an intermediate in the biotin biosynthetic pathway. frontiersin.org However, many laboratory strains of S. cerevisiae are biotin auxotrophs and cannot synthesize biotin de novo, requiring supplementation with biotin or its intermediates like dethiobiotin for growth. nih.gov The genes responsible for the later stages of biotin synthesis, including the conversion of DAPA to dethiobiotin (catalyzed by dethiobiotin synthetase, BIO4) and the subsequent conversion to biotin (catalyzed by biotin synthase, BIO2), have been identified in this yeast. frontiersin.orgnih.gov The transport of biotin and its analogues, including dethiobiotin, into the yeast cell is a regulated process. idtdna.com

Escherichia coli : E. coli is a model organism for studying biotin biosynthesis, and dethiobiotin is a well-established intermediate in its metabolic pathway. iris-biotech.de The synthesis of dethiobiotin from 7,8-diaminopelargonic acid is a crucial step, and the enzymes involved are encoded by the bio operon. iris-biotech.dejenabioscience.com Cell-free extracts of E. coli have been instrumental in elucidating the requirements for the conversion of dethiobiotin to biotin. interchim.fr

Scaphyglottis livida : Dethiobiotin has also been reported to be present in the orchid species Scaphyglottis livida. While its specific metabolic role and biosynthetic pathway within this plant have not been extensively detailed, its presence suggests that the fundamental pathways of biotin synthesis are conserved across different domains of life.

Ecological Implications of Dethiobiotin Production and Cross-Feeding in Microbial Communities

The production and exchange of dethiobiotin within microbial communities have significant ecological consequences, particularly in nutrient-limited environments.

Many bacteria are biotin auxotrophs, meaning they cannot synthesize biotin and must acquire it from their environment. interchim.fr Dethiobiotin can serve as a lifeline for these organisms. If a biotin auxotroph retains the gene for biotin synthase (bioB), it can convert externally sourced dethiobiotin into biotin, thereby overcoming its auxotrophy. nih.govinterchim.fr This capability has been described as an "escape route" for biotin auxotrophy. interchim.fr

Genomic analyses of a large number of bacteria have revealed that a significant portion (around 20%) encode only the bioB gene from the biotin synthesis pathway. This suggests a widespread potential for these bacteria to utilize environmental dethiobiotin. interchim.fr This phenomenon is not evenly distributed across bacterial phyla; for example, many Actinobacteria and Alphaproteobacteria that cannot produce biotin from scratch possess the bioB gene. interchim.fr In contrast, a majority of Gammaproteobacteria and Flavobacteriia have the genes for the last four steps of biotin synthesis. interchim.fr

Dethiobiotin is present in various environments, including marine ecosystems, at concentrations comparable to biotin. interchim.fr Its availability can be a critical factor in shaping the structure and function of microbial communities. The release of dethiobiotin by biotin-producing microorganisms (prototrophs) can support the growth of biotin auxotrophs that can convert it to biotin. interchim.fr This metabolic interaction is a form of "cross-feeding," where the metabolic byproduct of one organism serves as a nutrient for another.

For instance, the prototrophic marine bacterium Vibrio campbellii has been shown to release significant amounts of dethiobiotin into its surroundings during growth. interchim.fr This external pool of dethiobiotin can then be utilized by other bacteria in the community that possess the biotin synthase enzyme. interchim.fr Such interactions highlight the intricate metabolic networks that govern microbial ecosystems and demonstrate that the exchange of vitamin precursors can be as ecologically important as the exchange of the final vitamin itself. jenabioscience.com

Dethiobiotin in Studies of Biotin Analogue Activity and Mimicry

The structural similarity of dethiobiotin to biotin, differing by the absence of a sulfur atom in the thiophane ring, allows it to function as a biotin analogue. This property has been exploited in various research applications and has also been observed to have biological effects.

Dethiobiotin is known to bind to biotin-binding proteins such as avidin (B1170675) and streptavidin, although with a lower affinity than biotin. The dissociation constant (Kd) for the dethiobiotin-streptavidin interaction is approximately 10^-11 M, compared to the extremely strong interaction of biotin with streptavidin (Kd = 10^-15 M). This weaker, reversible binding is advantageous in laboratory techniques like affinity chromatography, as molecules labeled with dethiobiotin can be gently eluted from streptavidin columns using a solution of free biotin.

Beyond its utility in biochemical assays, dethiobiotin has demonstrated biotin-like activity in a biological context. In a study using a human T-cell line (Jurkat cells), dethiobiotin was shown to mimic the effects of biotin on gene expression. iris-biotech.de Specifically, supplementation with dethiobiotin in biotin-deficient media led to an increase in the transcriptional activities of genes encoding for interleukin-2 (B1167480) (IL-2) and the IL-2 receptor gamma chain (IL-2Rγ), similar to the effect observed with biotin supplementation. iris-biotech.de This suggests that dethiobiotin can functionally mimic biotin in certain cellular processes, potentially through pathways that are independent of its role as a coenzyme for carboxylases. iris-biotech.de

Genetic and Regulatory Control of Dethiobiotin Synthesis and Utilization

Genomic Organization of Biotin (B1667282) Biosynthesis Genes (e.g., bio operons)

In many bacteria, the genes responsible for biotin biosynthesis are clustered together in operons, facilitating their coordinated regulation. nih.govillinois.edu The organization of these bio operons can vary between different bacterial species.

A well-studied example is Escherichia coli, where the biotin synthetic genes are organized into two divergently transcribed units. nih.gov The bioA gene, which encodes 7,8-diaminopelargonic acid (DAPA) aminotransferase, is transcribed in one direction, while the bioBFCD operon is transcribed in the opposite direction. nih.govtandfonline.com The bioD gene within this operon encodes dethiobiotin (B101835) synthetase (DTBS), the enzyme that catalyzes the formation of dethiobiotin. nih.govtandfonline.com The regulatory region, known as bioO, is located between the bioA and bioB genes and controls the transcription of both. nih.govpsu.edu

In contrast, Bacillus subtilis has a single bioWAFDBI operon. nih.govresearchgate.net Serratia marcescens also features a clustered organization with the gene order bioABFCD, where bioA is transcribed divergently from the bioBFCD polycistronic mRNA. psu.edu Similarly, in Riemerella anatipestifer, the bioF, bioD, and bioA genes are organized in an operon. asm.orgresearchgate.net

In the plant Arabidopsis thaliana, the genes for dethiobiotin synthetase (BIO3) and DAPA aminotransferase (BIO1) are located adjacent to each other, forming a single genetic locus. oup.comnih.gov This arrangement, which can produce both separate and fused transcripts through alternative splicing, is thought to have arisen from a gene fusion event. oup.comnih.gov

Table 1: Organization of Biotin Biosynthesis Genes in Different Organisms

OrganismGene OrganizationKey Genes Involved in Dethiobiotin SynthesisReference
Escherichia coliDivergent operons: bioA and bioBFCDbioD (dethiobiotin synthetase) nih.govnih.gov
Bacillus subtilisSingle operon: bioWAFDBIbioD (dethiobiotin synthetase) nih.govresearchgate.net
Serratia marcescensDivergent transcription: bioA and bioBFCDbioD (dethiobiotin synthase) psu.edu
Riemerella anatipestiferOperon: bioFDAbioD (dethiobiotin synthase) asm.orgresearchgate.net
Arabidopsis thalianaAdjacent genes: BIO3 and BIO1BIO3 (dethiobiotin synthetase) oup.comnih.gov

Transcriptional Regulation of bioD and Other Genes Encoding Dethiobiotin-Related Enzymes

The transcription of genes involved in dethiobiotin synthesis, including bioD, is meticulously controlled to match the cellular demand for biotin. In E. coli, this regulation is primarily mediated by the bifunctional protein BirA. nih.gov When biotin is abundant, BirA synthesizes biotinoyl-5'-AMP. nih.gov The BirA-biotinoyl-5'-AMP complex then dimerizes and binds to the bioO operator, repressing the transcription of both the bioA gene and the bioBFCD operon, which includes bioD. nih.govnih.gov When biotin levels are low, the biotinoyl-5'-AMP is consumed for protein biotinylation, preventing BirA from acting as a repressor. illinois.edu

Studies using an in vitro coupled transcription-translation system have shown differential repression of the two strands of the divergently transcribed operon in E. coli. nih.govasm.org At repressor concentrations that completely repressed the synthesis of DAPA aminotransferase (bioA), the synthesis of dethiobiotin synthetase (bioD) was only partially repressed, suggesting the presence of two separate operator sites. nih.gov

In other bacteria, different regulatory proteins are involved. In Riemerella anatipestifer, a transcriptional regulator from the xenobiotic response element family, BioX, acts as a repressor of the bioFDA operon by binding to the promoter region of bioF. asm.orgresearchgate.net In some α-proteobacteria, a protein named BioR acts as a transcriptional repressor. nih.gov

Functional Characterization of Alternative Dethiobiotin Synthetase Genes (e.g., ynfK in Escherichia coli)

Some bacteria possess alternative genes that can perform the function of dethiobiotin synthetase. In Escherichia coli, the gene ynfK encodes a protein that is a paralog of BioD, sharing 51% amino acid identity. nih.gov While bioD is part of the well-characterized bio operon, ynfK is located far from it on the genome. nih.govillinois.edu Functional studies have confirmed that YnfK is indeed a dethiobiotin synthetase (DTBS), although it is a poorly expressed enzyme with low activity compared to BioD. nih.govnih.gov

The expression of ynfK is a key distinguishing feature from bioD. Transcription of ynfK is activated under anaerobic conditions and is dependent on the global anaerobic transcription factor FNR. nih.govnih.govnih.gov FNR is a sensor of oxygen availability; under anoxic conditions, it contains a [4Fe-4S] cluster, which allows it to dimerize, bind to specific DNA sites, and regulate transcription. researchgate.net Chromatin immunoprecipitation experiments have confirmed that FNR binds to a region upstream of the ynfK coding sequence. nih.gov Deletion of the fnr gene leads to a significant decrease in YnfK protein levels in anaerobic cultures. nih.gov The FNR binding site for ynfK has been identified, and experiments have shown that FNR directly activates ynfK transcription during anaerobic growth. nih.gov For instance, a shift to anaerobic conditions can result in an approximately 8.4- to 9-fold increase in ynfK transcription. nih.gov

The presence of ynfK in E. coli and its conservation in other γ-proteobacteria suggests a form of redundancy in the biotin biosynthetic pathway. nih.gov Despite its lower efficiency, YnfK can support very slow anaerobic growth in a bioD deletion strain. nih.gov The retention of this seemingly redundant gene may provide an evolutionary advantage under specific conditions, although the exact reason remains a subject of investigation. nih.govillinois.edu The existence of multiple, independently evolved biosynthetic routes for the same or similar molecules is a known phenomenon in metabolism, often driven by different functional requirements or environmental conditions. plos.orgpsu.edu

Genetic Basis and Mechanisms of Dethiobiotin Transport Systems (e.g., bioY-bioB operon)

In addition to de novo synthesis, some bacteria can acquire biotin and its precursors from the environment through specific transport systems. illinois.edu Interestingly, some bacteria that cannot synthesize biotin de novo possess a bioY gene, encoding a biotin transporter, clustered with a bioB gene, which encodes biotin synthase (the enzyme that converts dethiobiotin to biotin). nih.gov This bioY-bioB operon structure is found even in bacteria that lack the other genes for biotin synthesis. nih.gov

Research on Azorhizobium caulinodans, a bacterium with a bioY-bioB cluster, has shown that its BioY transporter can import not only biotin but also dethiobiotin. nih.gov The combination of the BioY transporter and the BioB enzyme allows the bacterium to grow in an environment that is deficient in biotin but contains dethiobiotin. nih.gov This suggests that dethiobiotin can serve as a "leaky" intermediate that can be scavenged by other bacteria, providing a route to overcome biotin auxotrophy if they have retained the final enzyme of the pathway. researchgate.netoup.com

Bacterial biotin transporters (BioY) are categorized into three mechanistic types. nih.govtcdb.org The first type forms a complex (BioMNY) with an ATPase (BioM) and a transmembrane protein (BioN). nih.govtcdb.org The second type utilizes a promiscuous energy-coupling module, while the third type functions independently. nih.govtcdb.org The BioY associated with the bioY-bioB operon appears to be capable of transporting dethiobiotin, highlighting a specialized mechanism for salvaging this important precursor. nih.gov The exact mechanism by which dethiobiotin enters the cell via these transporters is still under investigation. oup.com

Contribution of Transport Systems to Microbial Growth in Nutrient-Limited Environments

In environments where essential nutrients are scarce, microorganisms have evolved sophisticated transport systems to scavenge vital compounds from their surroundings. mdpi.com This capability is crucial for survival and growth, allowing microbes to thrive even under severe nutrient limitation. mdpi.com The transport of B vitamins, including biotin and its precursors, is a prime example of this adaptive strategy. Since synthesizing biotin de novo is a metabolically expensive process, many bacteria have lost the complete biosynthetic pathway and become auxotrophs, relying on external sources. illinois.edunih.govbmj.com However, the availability of biotin itself can be limited in many ecosystems. nih.govnih.gov

Recent research has highlighted the ecological significance of dethiobiotin, the direct precursor to biotin, as a key resource for overcoming biotin auxotrophy. nih.govresearchgate.net Many bacteria that are incapable of synthesizing biotin from scratch have retained the final gene in the pathway, bioB, which encodes the biotin synthase enzyme that converts dethiobiotin to biotin. nih.govresearchgate.netnih.gov This makes the ability to transport dethiobiotin from the environment a critical factor for their growth and survival. nih.govnih.gov

A significant breakthrough in understanding this process has been the characterization of specific transport systems capable of importing dethiobiotin. nih.gov Bacterial biotin transporters, encoded by the bioY gene, are key to this process. nih.govuni-regensburg.de While often associated with the transport of biotin itself, some BioY transporters have been shown to have a broader substrate specificity.

Detailed research on Azorhizobium caulinodans ORS571, a bacterium that cannot synthesize biotin de novo, has provided direct evidence for dethiobiotin transport and its importance. nih.gov This bacterium possesses a genomic cluster where the biotin transporter gene, bioY, is located adjacent to the biotin synthase gene, bioB (a bioYB operon). nih.gov Studies demonstrated that this specific BioY transporter facilitates the uptake of not only biotin but also dethiobiotin. nih.gov The subsequent conversion of the imported dethiobiotin to biotin by the BioB enzyme enables the bacterium to grow in environments that are deficient in biotin but contain dethiobiotin. nih.gov This discovery suggests that the presence of dethiobiotin in various natural habitats provides an "escape route" for biotin auxotrophy for a significant portion of the microbial community. nih.govresearchgate.netnih.gov A genomic survey of over 1000 bacteria predicted that approximately 20% of them encode solely the bioB gene, indicating a widespread potential to overcome biotin dependence through dethiobiotin utilization. nih.govresearchgate.net

The following tables summarize the key genetic components and research findings related to dethiobiotin transport and utilization.

Table 1: Key Genes and Proteins in Dethiobiotin Transport and Utilization

Gene/ProteinFunctionOrganism(s) of StudyReference(s)
bioY Encodes a membrane protein (BioY) that transports biotin and, in some cases, dethiobiotin.Azorhizobium caulinodans, Rhodobacter capsulatus nih.govuni-regensburg.de
bioB Encodes biotin synthase, the enzyme that catalyzes the final step of biotin synthesis: the conversion of dethiobiotin to biotin.Escherichia coli, Azorhizobium caulinodans, Marine bacteria nih.govnih.govnih.gov
bioYB operon A genetic arrangement where the transporter gene (bioY) and the final synthesis gene (bioB) are clustered, facilitating coordinated expression.Azorhizobium caulinodans nih.gov

Table 2: Research Findings on Dethiobiotin Transport in Azorhizobium caulinodans ORS571

FindingExperimental EvidenceImplicationReference(s)
Dethiobiotin Transport Growth assays showed that an A. caulinodans strain with a functional bioY gene could grow in biotin-free media supplemented with dethiobiotin.The BioY protein is capable of transporting dethiobiotin across the cell membrane. nih.gov
Functional Synergy of BioY and BioB A knockout mutant of bioB was unable to grow on dethiobiotin, even with a functional bioY transporter.Both the transport of dethiobiotin (via BioY) and its subsequent conversion to biotin (via BioB) are essential for growth in biotin-deficient, dethiobiotin-rich conditions. nih.gov
Ecological Strategy The presence of the bioYB operon in a biotin auxotroph demonstrates an evolutionary adaptation to scavenge and utilize biotin precursors.This mechanism provides a competitive advantage in nutrient-limited environments where dethiobiotin is available. nih.gov

Research Methodologies and Biotechnological Applications of Dethiobiotin

Advanced Analytical Techniques for Dethiobiotin (B101835) Detection and Quantification

The detection and quantification of dethiobiotin(1-), a key intermediate in the biotin (B1667282) biosynthesis pathway, are crucial for metabolic studies and various biotechnological applications. Researchers employ a range of sophisticated analytical techniques to accurately measure its presence and concentration in complex biological matrices.

Isotope dilution analysis (IDA) is a highly accurate and precise method for the quantification of compounds in complex mixtures. This technique involves the addition of a known amount of an isotopically labeled version of the analyte—in this case, isotopically labeled dethiobiotin—to a sample. The labeled compound serves as an internal standard that behaves nearly identically to the endogenous (unlabeled) analyte during extraction, separation, and detection.

The core principle of IDA, particularly when coupled with mass spectrometry (isotope dilution mass spectrometry or IDMS), is based on measuring the change in the isotopic ratio of the analyte after the addition of the labeled standard. epa.gov This method effectively corrects for the loss of analyte during sample preparation and for variations in instrument response, as any loss will affect both the labeled and unlabeled forms proportionally. epa.govnih.gov

A notable application is the quantitative analysis of the microbial metabolome, where a mixture of uniformly ¹³C-labeled metabolites extracted from cell biomass is used as an internal standard. nih.gov This approach allows for the robust and high-precision quantification of numerous metabolites, including dethiobiotin, in a single LC-MS/MS analysis. By co-extracting the labeled standard with the sample, the method enhances the linearity of calibration and improves measurement precision, eliminating the need for extensive recovery checks for each metabolite. nih.gov The use of stable isotope-labeled standards is considered a gold standard for quantitative metabolomics, providing a level of accuracy that is difficult to achieve with other methods. escholarship.org

Parameter Description Advantage in Dethiobiotin Analysis
Principle Addition of a known amount of isotopically labeled dethiobiotin to a sample as an internal standard.Corrects for analyte loss during sample processing and analysis.
Detection Mass spectrometry is used to measure the ratio of unlabeled to labeled dethiobiotin.High accuracy and precision in quantification.
Application Metabolome analysis in various biological samples.Enables robust and high-throughput quantification in complex matrices like cell extracts. nih.gov
Key Benefit Overcomes matrix effects and variations in instrument response.Leads to more reliable and reproducible research findings. epa.govnih.gov

Chromatographic techniques are fundamental for separating dethiobiotin from other closely related compounds and matrix components prior to its identification and quantification. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose.

HPLC can effectively separate biotin from its analogs, including dethiobiotin, biotin sulfoxides, and biotin sulfone. service.gov.uk The separation is typically achieved using a reversed-phase column, such as a C18 or C8 column. google.comniph.go.jp For instance, one patented HPLC method for the detection of d-biotin and its impurities specifies the use of a reversed-phase C18 column with a mobile phase consisting of a 0.05% trifluoroacetic acid aqueous solution and acetonitrile. google.com The detection is commonly performed using a UV detector at a wavelength between 210 and 220 nm, as dethiobiotin exhibits weak absorbance in this region. service.gov.ukgoogle.com

Due to the low UV absorbance of dethiobiotin, derivatization techniques are often employed to enhance detection sensitivity, especially when analyzing samples with low concentrations, such as food or biological fluids. service.gov.uk This can involve pre-column or post-column derivatization to attach a chromophore or fluorophore to the molecule. For example, methods developed for biotin analysis that could be adapted for dethiobiotin include post-column derivatization with fluorescently-labeled avidin (B1170675). service.gov.uk

The table below summarizes typical conditions used in HPLC methods for the separation of dethiobiotin and related compounds.

Parameter Typical Specification Purpose
Chromatography Mode Reversed-Phase HPLCSeparates compounds based on hydrophobicity.
Stationary Phase (Column) C18 (e.g., Zorbax C-18), C8 google.comniph.go.jpthaiscience.infoProvides a nonpolar surface for interaction with analytes.
Mobile Phase Acetonitrile/Water with acid modifier (e.g., Trifluoroacetic Acid) google.comElutes compounds from the column at different rates.
Flow Rate 0.5 - 1.5 mL/min google.comControls the speed of separation and analysis time.
Detection Wavelength 210 - 220 nm (UV) google.comDetects the analyte as it elutes from the column.
Enhancement Technique Chemical Derivatization (Pre- or Post-Column)Increases detection sensitivity for low-concentration samples. service.gov.uk

Mass spectrometry (MS) has become an indispensable tool in metabolomics, the large-scale study of small molecules within a biological system. thermofisher.commdpi.com Its high sensitivity, selectivity, and speed make it ideal for the comprehensive analysis of the metabolome, which includes intermediates like dethiobiotin. thermofisher.com When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it allows for the detection, identification, and quantification of hundreds of metabolites in a single run. nih.gov

In the context of dethiobiotin, MS-based metabolomics provides a powerful platform to study its role in biochemical pathways. biorxiv.org The process involves ionizing the molecules in a sample and then separating the resulting ions based on their mass-to-charge ratio (m/z). nih.gov High-resolution accurate mass (HRAM) instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can measure the m/z with very high precision, which facilitates the determination of the elemental composition of an unknown metabolite and its subsequent identification by searching against metabolomic databases like METLIN. nih.gov

For increased confidence in identification, tandem mass spectrometry (MS/MS) is employed. In this technique, a specific ion (the precursor ion) corresponding to the metabolite of interest is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This fragmentation pattern serves as a structural fingerprint that can be matched against spectral libraries for unambiguous identification. nih.gov This approach is crucial for distinguishing between isomers and confirming the presence of dethiobiotin in a complex biological sample. Bioinformatics tools and platforms like MetaboAnalyst are then used to process the vast amount of data generated, perform statistical analysis, and provide biological insights through pathway analysis. mdpi.commetaboanalyst.ca

Dethiobiotin as a Versatile Tool in Affinity-Based Research

The unique binding properties of dethiobiotin make it a valuable reagent in various affinity-based applications, offering a gentler alternative to the nearly irreversible biotin-streptavidin interaction.

One of the most significant applications of dethiobiotin is in affinity purification. While biotin binds to streptavidin and avidin with an extremely high affinity (dissociation constant, Kd, in the range of 10⁻¹⁴ to 10⁻¹⁵ M), the interaction is so strong that harsh, denaturing conditions are required to elute the biotinylated molecule from the affinity matrix. wikipedia.orgjenabioscience.com These conditions can damage the purified protein or disrupt protein complexes.

Dethiobiotin, a sulfur-lacking analog of biotin, binds to the same site on streptavidin and avidin but with a significantly lower affinity. biosyn.compsu.edu This interaction is strong enough for efficient capture but allows for elution under mild, physiological conditions. nih.gov The bound dethiobiotinylated molecule can be easily and competitively displaced by adding a solution of free biotin. nih.govsigmaaldrich.com This gentle elution preserves the structure and function of the purified biomolecules and their interacting partners, making it ideal for the isolation of native protein complexes. nih.gov

The table below compares the binding affinities of biotin and dethiobiotin to streptavidin.

Ligand Binding Partner Dissociation Constant (Kd) Binding Characteristic
BiotinStreptavidin~10⁻¹⁴ - 10⁻¹⁵ M wikipedia.orgjenabioscience.comEssentially Irreversible
DethiobiotinStreptavidin~1.9 - 2.0 x 10⁻⁹ M biosyn.comthermofisher.comgenelink.comReversible, Weaker Affinity

Dethiobiotin can be chemically attached to various biomolecules, serving as a reversible affinity tag for their detection, purification, or immobilization.

Protein Labeling: Proteins are commonly labeled with dethiobiotin using amine-reactive derivatives, such as N-hydroxysuccinimide (NHS) esters of dethiobiotin (e.g., NHS-Desthiobiotin). nanocs.netvwr.com These reagents react efficiently with primary amines (-NH₂), which are present on the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds. abberior.rocksbiotium.com The labeling reaction is typically carried out in a buffer at a slightly alkaline pH (7.2-8.5). abberior.rocksthermofisher.com The simplicity and efficiency of this method allow for the straightforward preparation of dethiobiotinylated proteins for use in pull-down assays and other affinity-based applications. Because some NHS-dethiobiotin reagents are uncharged and membrane-permeable, they can be used for labeling intracellular proteins in living cells. nanocs.netvwr.com

Oligonucleotide and RNA Labeling: Dethiobiotin is also widely used to tag nucleic acids. For synthetic oligonucleotides, a common strategy involves incorporating a primary amine group during synthesis, for example, using an amino linker. This amine group can then be conjugated to a dethiobiotin-NHS ester post-synthesis. biosyn.comgenelink.com These dethiobiotin-labeled oligonucleotides can be used as probes to capture DNA-binding proteins or for other nucleic acid-based affinity purification protocols. genelink.comgenelink.com

RNA can also be labeled with dethiobiotin. One established method involves the enzymatic ligation of a dethiobiotinylated nucleotide, such as desthiobiotinylated cytidine (B196190) bisphosphate, to the 3' terminus of an RNA molecule using T4 RNA ligase. nih.gov This technique has been successfully used to create dethiobiotin-labeled RNA probes for RNA pull-down assays to identify and isolate specific RNA-binding proteins from cell extracts. nih.gov

Biomolecule Labeling Reagent Reactive Group on Biomolecule Key Application Example
Proteins NHS-Desthiobiotin nanocs.netthermofisher.comPrimary Amines (Lysine, N-terminus)Affinity purification of protein complexes under mild elution conditions.
Oligonucleotides NHS-Desthiobiotin (post-synthesis) genelink.comIncorporated Amino LinkerIsolation of DNA-binding proteins. genelink.com
RNA Desthiobiotinylated Cytidine Bisphosphate nih.gov3' Hydroxyl Group (via T4 RNA Ligase)RNA pull-down assays to identify RNA-binding proteins. nih.gov

Applications in Pull-Down Assays and Ligand/Receptor Interaction Studies

Dethiobiotin, a sulfur-free analog of biotin, has become an invaluable tool in molecular biology, particularly for pull-down assays and the study of ligand-receptor interactions. interchim.frnih.gov The utility of dethiobiotin stems from its unique binding affinity for streptavidin and avidin. While the interaction between biotin and streptavidin is one of the strongest non-covalent bonds known in nature and is essentially irreversible under physiological conditions, dethiobiotin binds with nearly equal specificity but at a significantly lower affinity. interchim.friris-biotech.de This key difference allows for the gentle and competitive elution of dethiobiotinylated molecules from streptavidin-coated supports using a buffered solution containing free biotin. nih.goviris-biotech.deresearchgate.net

This reversible binding is a major advantage in pull-down assays, which are a type of affinity purification used to identify protein-protein or protein-nucleic acid interactions. nih.govnih.gov In a typical workflow, a "bait" molecule (e.g., a protein or RNA probe) is labeled with dethiobiotin. nih.govnih.gov This labeled bait is then immobilized on streptavidin-coated magnetic beads and incubated with a cell lysate containing potential "prey" proteins. nih.gov After washing away non-specific binders, the entire complex—bait, prey, and any associated partners—can be eluted under mild, non-denaturing conditions by adding excess free biotin. interchim.frnih.gov This "soft-release" approach helps preserve the integrity of protein complexes and the biological activity of the purified proteins, which is often compromised by the harsh, denaturing conditions required to break the standard biotin-streptavidin bond. iris-biotech.deresearchgate.net

Furthermore, the use of dethiobiotin minimizes the co-purification of endogenous biotinylated proteins from biological samples, as these remain tightly bound to the streptavidin matrix during the competitive elution step. interchim.friris-biotech.de This enhances the specificity of the assay, ensuring that the identified interactors are more likely to be true binding partners of the bait molecule.

FeatureBiotinDethiobiotin(1-)
Binding to Streptavidin Essentially irreversibleReversible
Dissociation Constant (Kd) ~10⁻¹⁵ M interchim.fr~10⁻¹¹ M interchim.fr
Elution Conditions Harsh, denaturing (e.g., 8M guanidine-HCl, pH 1.5) iris-biotech.deMild, competitive displacement with free biotin interchim.frresearchgate.net
Preservation of Protein Activity Often compromisedGenerally preserved iris-biotech.de
Co-purification of Endogenous Biotinylated Molecules High potentialMinimized interchim.fr

Utilization in Chemically Modified NAD+ Analogs for ADP-Ribosylation Enzyme Target Identification

Dethiobiotin has been critically integrated into advanced chemical biology strategies for identifying the targets of ADP-ribosylation, a key post-translational modification (PTM) that regulates numerous cellular processes like DNA repair and cell signaling. nih.govuni-konstanz.de The enzymes responsible, poly(ADP-ribose) polymerases (PARPs), use nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate, making it challenging to study the targets of individual PARP family members due to their overlapping functions. nih.govuni-konstanz.de

To overcome this, researchers have developed chemically modified NAD+ analogs that incorporate a dethiobiotin (DTB) tag. nih.govresearchgate.net This enables the affinity enrichment and subsequent identification of proteins that have been ADP-ribosylated. nih.govnih.gov A prominent approach is the "bump-and-hole" strategy. nih.govresearchgate.net In this method, a bulky "bump" (e.g., an ethyl group) is added to the nicotinamide portion of an NAD+ analog that is also tagged with DTB (creating, for example, Et-DTB-NAD+). nih.govuni-konstanz.deresearchgate.net This "bumped" NAD+ analog can no longer be used by wild-type PARP enzymes. nih.gov However, a corresponding mutant PARP enzyme is engineered with a "hole"—a modified, hydrophobic binding pocket—that specifically accommodates the bumped analog. nih.govuni-konstanz.deresearchgate.net

This engineered enzyme-substrate pair allows for the highly specific labeling of the direct protein targets of a single PARP member within a complex cellular environment. nih.govuni-konstanz.de Once a target protein is modified with the DTB-tagged ADP-ribose, it can be selectively captured using streptavidin affinity purification and identified via mass spectrometry-based proteomics. nih.govuni-konstanz.de This approach has been successfully used to identify dozens of potential protein targets for PARP1 in cell lysates. researchgate.netuni-konstanz.de

Moreover, cell-permeable versions of these dethiobiotin-labeled NAD+ analogs have been created, allowing for the investigation of ADP-ribosylation directly within living cells under various physiological conditions, such as oxidative stress. chemrxiv.orgchemrxiv.org This provides a powerful tool to profile the ADP-ribosylome and understand how cellular processes and drugs affect these signaling pathways. nih.gov

Microbial Production and Bioconversion of Biotin Utilizing Dethiobiotin

Metabolic Engineering Strategies for Enhanced Biotin Titer in Engineered Microorganisms

The industrial production of biotin has historically been dominated by chemical synthesis. However, microbial fermentation offers a more environmentally friendly alternative. Dethiobiotin is the penultimate precursor in the biotin biosynthesis pathway, and its conversion to biotin, catalyzed by the enzyme biotin synthase (BioB), is a major rate-limiting step and a key target for metabolic engineering. ontosight.aiuni-hamburg.de

The enzyme BioB is a radical S-adenosylmethionine (SAM) enzyme that requires iron-sulfur ([Fe-S]) clusters as cofactors to catalyze the insertion of a sulfur atom into dethiobiotin. wikipedia.orgnih.govuniprot.org Engineering efforts have focused on several key areas to enhance the production of biotin from dethiobiotin in microbial cell factories like Escherichia coli and Pseudomonas mutabilis.

Key metabolic engineering strategies include:

Overexpression of Rate-Limiting Enzymes : Increasing the expression of the bioB gene is a primary strategy. However, simple overexpression can be toxic to cells, partly due to the depletion of the essential [Fe-S] cluster cofactors. uni-hamburg.de

Deregulation of Biotin Biosynthesis : The biotin pathway is tightly regulated. Deleting negative regulators, such as the BirA repressor, and genes for biotin importers (like yigM in E. coli) prevents feedback inhibition and ensures that synthesized biotin is not re-consumed by the cell. researchgate.netresearchgate.net

Enhancing Cofactor Supply : Since BioB activity is dependent on S-adenosyl-L-methionine (SAM) and [Fe-S] clusters, strategies to increase the intracellular pools of these cofactors are crucial. researchgate.net This can involve overexpressing genes related to SAM synthesis and [Fe-S] cluster assembly. researchgate.netresearchgate.net

Host and Pathway Engineering : Researchers have introduced heterologous biotin synthesis pathways from organisms like Pseudomonas putida into E. coli. researchgate.net In P. mutabilis, a combination of the strategies mentioned above led to a more than 460-fold increase in biotin production, achieving a titer of 271.88 mg/L in a fed-batch fermenter. researchgate.net

StrainEngineering StrategyOutcome
Pseudomonas mutabilis Multi-level engineering: Overexpression of limiting enzymes, deletion of negative regulators, enhancement of SAM and [Fe-S] cluster supply, introduction of B. subtilis BioW-BioI pathway. researchgate.netBiotin titer of 271.88 mg/L in a fed-batch fermenter. researchgate.net
Escherichia coli Engineering the global regulator IscR to improve tolerance to BioB overexpression.2.2-fold increase in dethiobiotin-to-biotin conversion.
Agrobacterium/Rhizobium Introduction of a re-organized E. coli biotin operon.Biotin synthesis reached 110 mg/L with the addition of a precursor. researchgate.net
Escherichia coli Introduction of a heterologous biotin operon from P. putida and genes to increase precursor (pimeloyl-CoA) and cofactor (SAM) supply. researchgate.netBiotin titer of 208.7 mg/L in a fed-batch fermenter. researchgate.net

Development of Cell-Free Systems for Dethiobiotin Bioconversion to Biotin

Cell-free systems, which utilize cellular machinery in an in vitro environment, offer a powerful platform for studying and optimizing biochemical pathways without the complexities of cell walls and membranes. Several research groups have successfully demonstrated the bioconversion of dethiobiotin to biotin using cell-free extracts from engineered microorganisms. nih.govnih.gov

These systems typically use extracts from strains of Escherichia coli or Bacillus sphaericus that have been engineered to overexpress the bioB gene, which encodes the critical biotin synthase enzyme. nih.govnih.govjst.go.jp A completely defined reaction mixture has been established, identifying the essential components required for the conversion. nih.gov

The key requirements for the cell-free synthesis of biotin from dethiobiotin include:

Enzyme Source : Cell-free extract with high concentrations of biotin synthase (BioB). nih.govnih.gov

Substrate : Dethiobiotin. nih.gov

Sulfur Donor : S-adenosyl-L-methionine (SAM) has been identified as the essential sulfur compound for the reaction. nih.govnih.govnih.gov

Cofactors and Energy Source : The reaction is enhanced by the presence of cofactors such as NADPH, NADP+, or FAD, and an energy source like fructose-1,6-bisphosphate. nih.govnih.govnih.gov

Metal Ions : The iron-sulfur cluster in biotin synthase is critical, and the addition of Fe²⁺ to the reaction mixture is required for activity. nih.govnih.gov

Studies have shown that high concentrations of protein in the cell-free extract are necessary to achieve detectable activity. nih.gov These cell-free systems have been instrumental in elucidating the mechanism of biotin synthase and identifying the necessary cofactors for its function, paving the way for potential cell-free industrial production of biotin. nih.govasm.org

Organism for Cell ExtractEssential Components for BioconversionEnhancing Factors
Escherichia coli Dethiobiotin, S-adenosyl-L-methionine (SAM), Fe²⁺, NADPH, Fructose-1,6-bisphosphate. nih.govHigh protein concentration, KCl. nih.gov
Bacillus sphaericus Dethiobiotin, S-adenosyl-L-methionine (SAM). nih.govHigh protein concentration (>15 mg/ml), NADH, NADPH, FAD, Fe²⁺, Mn²⁺, Ca²⁺. nih.gov
Bacillus sphaericus (Resting Cells/Protoplasts) Dethiobiotin, L-Cysteine or L-Cystine. jst.go.jpVigorous shaking, yeast extract. jst.go.jp

Emerging Research Frontiers and Future Perspectives

Further Elucidation of Undiscovered Dethiobiotin-Related Biosynthetic and Metabolic Pathways

The classical biotin (B1667282) biosynthetic pathway, which culminates in the conversion of dethiobiotin (B101835) to biotin by biotin synthase (BioB), has been extensively studied. nih.govresearchgate.netwikipedia.org However, recent findings suggest the existence of alternative and previously unknown metabolic routes involving dethiobiotin. The biosynthesis of biotin is a metabolically demanding process, and its regulation is tightly controlled within microorganisms. illinois.edutandfonline.com

Research is now focusing on identifying novel salvage pathways that allow organisms to utilize dethiobiotin from their environment. nih.gov This is particularly relevant for the many microorganisms that are biotin auxotrophs, meaning they cannot produce biotin de novo but may possess the bioB gene to convert available dethiobiotin. nih.govresearchgate.net Studies have shown that some bacteria and fungi can overcome biotin deficiency if supplied with dethiobiotin, highlighting the ecological importance of these salvage mechanisms. nih.govd-nb.infoasm.org

Furthermore, the regulation of dethiobiotin biosynthesis and its conversion to biotin is more complex than previously thought. While biotin itself is known to repress the biosynthetic pathway, other molecules like adenine (B156593) and adenosine (B11128) have been shown to inhibit the conversion of dethiobiotin to biotin, suggesting intricate regulatory networks that are yet to be fully mapped. tandfonline.com The discovery of a gene, ynfK, in E. coli that encodes a functional, albeit less efficient, dethiobiotin synthetase points towards the existence of parallel or condition-specific biosynthetic routes. illinois.edu In plants, the specifics of sulfur insertion into dethiobiotin by biotin synthase remain enigmatic, suggesting variations in the pathway across different domains of life. oup.com

Organism/SystemPathway AspectKey Findings
Marine BacteriaBiotin Auxotrophy EscapeBacteria possessing only the bioB gene can overcome biotin auxotrophy by utilizing environmental dethiobiotin. nih.govresearchgate.netnih.gov
Escherichia coliAlternative EnzymeThe ynfK gene product functions as a dethiobiotin synthetase, particularly under anaerobic conditions. illinois.edu
Bacillus sphaericusRegulationBiotin biosynthesis from dethiobiotin is subject to complex regulation by molecules like adenine, beyond simple feedback repression by biotin. tandfonline.com
PlantsSulfur InsertionThe mechanism of sulfur insertion into dethiobiotin by biotin synthase is not fully understood and differs from the bacterial model. oup.com

Advanced Enzymatic Engineering for Optimized Biotin Production and Dethiobiotin Utilization

One major focus is the engineering of the BioB enzyme itself. Researchers are using techniques like protein channel engineering to improve substrate access to the active site. nih.gov By mutating key amino acid residues in the access tunnel of BioB, the conversion efficiency of dethiobiotin to biotin has been significantly increased. nih.gov Another critical area is addressing the toxicity associated with BioB overexpression in host organisms like E. coli. researchgate.netsavingtheworldwithscience.com This toxicity is linked to the depletion of iron-sulfur (Fe-S) clusters, which are essential for BioB activity. researchgate.net Engineering global regulators of Fe-S cluster biosynthesis, such as IscR, has been shown to improve cellular tolerance to BioB overexpression and increase biotin production. researchgate.netsavingtheworldwithscience.com

Metabolic engineering of the host strain is also crucial. Strategies include enhancing the expression of the entire biotin synthesis pathway, deleting proteins involved in biotin uptake to prevent feedback inhibition, and increasing the supply of necessary cofactors like S-adenosylmethionine (SAM). nih.govnih.gov These combined approaches have led to substantial increases in biotin titers in engineered strains of Bacillus subtilis and E. coli. nih.govnih.gov

Engineering StrategyTarget Enzyme/PathwayOrganismOutcome
Protein Channel EngineeringBiotin Synthase (BioB)Bacillus subtilis3.3-fold increase in biotin production from dethiobiotin. nih.gov
Global Regulator EngineeringIscR (Fe-S cluster regulator)Escherichia coliOver 2.2-fold increase in DTB-to-biotin biocatalysis. researchgate.netsavingtheworldwithscience.com
Pathway and Transport EngineeringBiotin synthesis operon, Biotin uptake protein (YhfU)Bacillus subtilisBiotin titer increased from 9.9 µg/L to 11.2 mg/L. nih.gov
Cofactor Supply EnhancementSAM synthesis pathwayEscherichia coliIncreased biotin production up to 208.7 mg/L in fed-batch fermentation. nih.govresearchgate.net

Design and Development of Dethiobiotin-Derived Compounds as Novel Biochemical Probes

Dethiobiotin's structural similarity to biotin, coupled with its weaker binding to biotin-binding proteins like streptavidin and avidin (B1170675), makes it an ideal scaffold for creating novel biochemical probes. ontosight.aiiris-biotech.denih.gov This reversible binding allows for the gentle elution of labeled targets, a significant advantage over the nearly irreversible bond formed by biotin. nih.gov

Chemical biologists are functionalizing dethiobiotin with various moieties to create powerful research tools. For example, "clickable" dethiobiotin analogs, which incorporate reactive groups like alkynes or azides, are used in bioorthogonal chemistry to label and identify proteins and other biomolecules. portlandpress.comchemrxiv.orgbaseclick.eu These probes can be attached to target molecules within living cells, which are then lysed, and the tagged molecules are enriched using streptavidin resin and identified by mass spectrometry. portlandpress.com

Dethiobiotin derivatives are also being designed as activity-based probes (ABPs) to study enzyme function. ontosight.ainih.gov For instance, dethiobiotin-ATP analogs can be used to label and identify ATP-binding proteins, providing insights into cellular signaling and metabolic states. nih.govnih.gov Photo-crosslinking dethiobiotin probes, which form a covalent bond with their target upon UV irradiation, are another innovative tool for capturing transient protein interactions. portlandpress.com These advanced probes are instrumental in proteomics, drug discovery, and understanding complex biological processes. ontosight.airesearchgate.net

Probe TypeFunctional GroupApplicationAdvantage
Affinity ProbeAmine-reactive groupProtein labeling, detection, and isolation. nih.govReversible binding to streptavidin allows for gentle elution of targets. nih.gov
Clickable ProbeAlkyne or AzideLabeling and enrichment of biomolecules for proteomic analysis. portlandpress.comchemrxiv.orgEnables bioorthogonal ligation for specific and efficient tagging. portlandpress.com
ATP-Analog ProbeAcyl phosphate (B84403), DesthiobiotinIdentification and characterization of ATP-binding proteins. nih.govnih.govTargets conserved lysine (B10760008) in nucleotide-binding sites. nih.gov
Photoaffinity ProbeDiazirineCapturing transient protein interactions. portlandpress.comCovalent crosslinking to target proteins upon UV activation. portlandpress.com

Deeper Understanding of Dethiobiotin's Ecological Roles in Complex Microbial Ecosystems

Dethiobiotin is emerging as a key molecule in shaping the structure and function of microbial communities. nih.govresearchgate.net In many ecosystems, such as the ocean and soil rhizospheres, numerous microorganisms are biotin auxotrophs. nih.govoup.commdpi.com The availability of dethiobiotin in these environments can act as an "escape route" for these auxotrophs, provided they have retained the biotin synthase (bioB) gene to perform the final conversion to biotin. nih.govresearchgate.netnih.gov

This metabolic cross-feeding, where one organism produces and excretes dethiobiotin that is then utilized by another, is a fundamental type of nutritional interaction that fosters microbial interdependencies. frontiersin.orgplos.org For instance, studies in marine ecosystems have shown that dethiobiotin is present in concentrations comparable to biotin and that many bacteria, particularly from the Actino- and Alphaproteobacteria phyla, possess only the bioB gene, positioning them to capitalize on this precursor. nih.govresearchgate.net The prototrophic bacterium Vibrio campbellii has been observed to release high concentrations of dethiobiotin, which can then support the growth of nearby auxotrophic bacteria. nih.govresearchgate.netoup.com

EcosystemEcological Role of DethiobiotinKey Microbial Groups Involved
Marine EnvironmentsServes as a public good, allowing biotin auxotrophs with bioB to survive. nih.govresearchgate.netoup.comVibrio (producers), Actinobacteria, Alphaproteobacteria (consumers). nih.govresearchgate.net
Plant RhizosphereExcreted by plant growth-promoting bacteria, potentially influencing plant nutrition and root development. mdpi.comRhizosphere-associated bacteria. mdpi.com
General Microbial CommunitiesFacilitates metabolic cross-feeding and syntrophic interactions, contributing to community stability. frontiersin.orgplos.orgPrototrophic producers and auxotrophic consumers. frontiersin.org

Application of Computational Biology for Predictive Modeling of Dethiobiotin Interactions and Pathways

Computational biology is providing unprecedented insights into the world of dethiobiotin, from the quantum mechanics of its enzymatic conversion to the systems-level modeling of its metabolic pathways. These in silico approaches complement experimental work, offering predictive models and a deeper mechanistic understanding. nih.govnih.gov

At the enzyme level, quantum mechanical/molecular mechanical (QM/MM) calculations are being used to investigate the complex mechanism of biotin synthase (BioB). nih.govnih.gov These studies model the transfer of a sulfur atom from the enzyme's iron-sulfur cluster to dethiobiotin, a highly unusual reaction. nih.gov Density functional theory (DFT) calculations have helped to elucidate the structure of key reaction intermediates and identify the rate-determining step in the formation of biotin's thiophane ring. nih.govacs.orgresearchgate.net Such detailed models are invaluable for guiding enzyme engineering efforts. nottingham.ac.uk

At the systems level, bioinformatics analyses of genomic and metagenomic data are used to predict the distribution of dethiobiotin-related genes across vast numbers of species and environments. nih.govresearchgate.net This has been instrumental in revealing the widespread nature of biotin auxotrophy and the prevalence of the bioB-only genotype, supporting the ecological importance of dethiobiotin cross-feeding. nih.gov As these computational tools become more sophisticated, they will enable predictive modeling of how nutrient fluxes, including that of dethiobiotin, shape microbial community dynamics and can be harnessed for biotechnological applications. nih.govnottingham.ac.uk

Computational MethodResearch FocusKey Insights
Quantum Mechanics/Molecular Mechanics (QM/MM)Biotin Synthase (BioB) active siteElucidation of the unusual arginine ligand's role in the [2Fe-2S] cluster. nih.gov
Density Functional Theory (DFT)Biotin Synthase (BioB) reaction mechanismModeled the sulfur transfer from the Fe-S cluster to dethiobiotin; identified the second C-S bond formation as the rate-determining step. nih.gov
Comparative Genomics/MetagenomicsDistribution of biotin pathway genesRevealed that 20% of surveyed marine bacteria encode only bioB, suggesting widespread potential for dethiobiotin utilization. nih.govresearchgate.net
Bioinformatics and Enzyme EngineeringSequence-structure-function relationshipsIdentified promising scope for variation at iron-sulfur cluster binding sites in enzymes like BioB for future engineering. nottingham.ac.uk

Q & A

Basic Research Questions

Q. What is the enzymatic role of Dethiobiotin(1-) in biotin biosynthesis, and how can its synthesis pathway be experimentally validated?

  • Methodological Answer : Dethiobiotin(1-) is a key intermediate in biotin biosynthesis, catalyzed by dethiobiotin synthetase. Experimental validation involves:

  • Enzyme Assays : Monitoring ATP consumption via spectrophotometric methods to track the conversion of 7,8-diaminopelargonic acid to dethiobiotin(1-).
  • Structural Analysis : X-ray crystallography (e.g., 1.88 Å resolution structures of enzyme-substrate complexes) to visualize active-site interactions .
  • Isotopic Labeling : Tritiation studies (e.g., using Et₃Si₃H) to trace reaction intermediates .

Q. What synthetic methodologies are commonly used to produce Dethiobiotin(1-), and how is purity ensured?

  • Methodological Answer :

  • Chemical Synthesis : Ionic hydrogenation of olefins using organosilicon reagents (e.g., LiB₃H₄ reduction of Et₃SiCl) to achieve regioselective deuteration or tritiation .
  • Analytical Validation :
  • NMR Spectroscopy : Confirms structural integrity via proton and carbon shifts.
  • Mass Spectrometry : Validates isotopic labeling efficiency and molecular weight.
  • HPLC : Ensures ≥95% purity by separating unreacted precursors.

Advanced Research Questions

Q. How do conformational changes in dethiobiotin synthetase during substrate binding influence catalytic efficiency?

  • Methodological Answer :

  • Crystallographic Studies : Compare enzyme-MgADP-diaminopelargonic acid-AlF₃ (mimicking phosphorylated intermediate) and enzyme-MgADP-dethiobiotin-phosphate complexes to identify structural rearrangements during catalysis. Observed displacements in substrate atoms suggest dynamic active-site adjustments .
  • Kinetic Isotope Effects (KIE) : Measure kH/kTk_{\text{H}}/k_{\text{T}} ratios to assess rate-limiting steps in ring-closure reactions.

Q. What experimental strategies resolve discrepancies in proposed two-metal vs. single-metal mechanisms for dethiobiotin synthetase?

  • Methodological Answer :

  • Metal Chelation Assays : Use EDTA to selectively remove Mg²⁺ or other divalent cations, then measure residual enzymatic activity.
  • X-ray Absorption Spectroscopy (XAS) : Quantify metal coordination states in active sites. Evidence from crystal structures supports a two-metal mechanism involving Mg²⁺ ions .
  • Site-Directed Mutagenesis : Replace metal-binding residues (e.g., Asp/Glu) to disrupt coordination and assess catalytic impact.

Q. How can isotopically labeled Dethiobiotin(1-) derivatives be optimized for metabolic flux analysis in bacterial systems?

  • Methodological Answer :

  • Tritium Labeling : Synthesize [³H]-dethiobiotin via Et₃Si₃H-mediated ionic hydrogenation, ensuring minimal kinetic isotope effects (kH/kT1k_{\text{H}}/k_{\text{T}} \approx 1) for accurate tracing .
  • LC-MS/MS Quantification : Use multiple reaction monitoring (MRM) to detect labeled metabolites in cell lysates.
  • Strain-Specific Delivery : Employ biotin-auxotrophic bacterial strains (e.g., E. coli ΔBioB) to enhance uptake specificity.

Guidance for Addressing Data Contradictions

  • Scenario : Conflicting reports on catalytic metal requirements.
    • Resolution : Combine mutational analysis (e.g., E124A mutants) with kinetic assays to isolate metal-dependent steps. Cross-validate with independent methods like ITC (Isothermal Titration Calorimetry) to measure binding affinities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.